4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a tolyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Morpholine: The triazine core is then substituted with morpholine groups at the 4 and 6 positions. This step usually involves nucleophilic substitution reactions.
Introduction of the Tolyl Group: The m-tolyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-amine: Lacks the m-tolyl group, which may affect its reactivity and biological activity.
4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine: Similar structure but with a phenyl group instead of a tolyl group, leading to different chemical and biological properties.
4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine: Similar structure but with a p-tolyl group, which may influence its steric and electronic properties.
Uniqueness
4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is unique due to the specific combination of substituents on the triazine ring. The presence of both morpholine and m-tolyl groups imparts distinct chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-3-2-4-15(13-14)19-16-20-17(23-5-9-25-10-6-23)22-18(21-16)24-7-11-26-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKOMNZOYEWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.